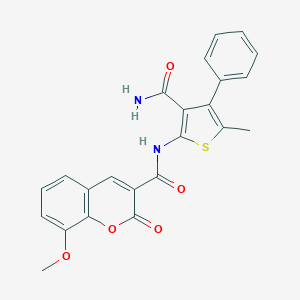![molecular formula C22H27NO3 B214066 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine](/img/structure/B214066.png)
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine, also known as EPM-102 or 4'-O-ethoxyphenylcarbonyl-4-methylpiperidine, is a synthetic compound that belongs to the class of piperidine derivatives. It has been developed as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and neuropathic pain.
作用機序
The mechanism of action of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to activate the p38 MAPK pathway, which is involved in apoptosis. In Alzheimer's disease, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to inhibit the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein and generates amyloid-beta peptides. In neuropathic pain, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been found to reduce the activity of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, it has been found to reduce cell viability, induce apoptosis, and inhibit cell migration and invasion. In Alzheimer's disease, it has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce neuroinflammation. In neuropathic pain, it has been found to reduce pain behavior, inflammation, and oxidative stress.
実験室実験の利点と制限
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify. However, there are some limitations to its use, including its low water solubility, which may affect its bioavailability and pharmacokinetics. It also has limited information on its toxicity and pharmacology.
将来の方向性
There are several future directions for the research and development of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine. In cancer research, it could be further studied for its potential as a combination therapy with other chemotherapy drugs. In Alzheimer's disease research, it could be studied for its potential as a disease-modifying therapy that targets amyloid-beta accumulation. In neuropathic pain research, it could be studied for its potential as a novel analgesic agent that targets neuroinflammation. Further studies are also needed to investigate its toxicity and pharmacology in animals and humans.
合成法
The synthesis of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine involves the reaction of 4-methylpiperidine with 4-[(4-ethoxyphenoxy)methyl]benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by treatment with an acid. The overall yield of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine is around 50%.
科学的研究の応用
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been studied for its potential therapeutic effects in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. In Alzheimer's disease research, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In neuropathic pain research, it has been found to reduce pain behavior and inflammation in animal models.
特性
製品名 |
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine |
|---|---|
分子式 |
C22H27NO3 |
分子量 |
353.5 g/mol |
IUPAC名 |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO3/c1-3-25-20-8-10-21(11-9-20)26-16-18-4-6-19(7-5-18)22(24)23-14-12-17(2)13-15-23/h4-11,17H,3,12-16H2,1-2H3 |
InChIキー |
YXSKXLLBOGENMA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCC(CC3)C |
正規SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCC(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B214005.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B214006.png)
![(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)